o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
Description
Structural Characteristics and Nomenclature
The molecular architecture of this compound incorporates several key structural elements that contribute to its exceptional performance as a derivatization reagent. The compound consists of a benzyl group where all five available positions on the aromatic ring are substituted with fluorine atoms, connected through a methylene bridge to a hydroxylamine functional group.
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary name being O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine. Alternative nomenclature systems have produced several synonyms, including O-[(perfluorophenyl)methyl]hydroxylamine and hydroxylamine, O-[(pentafluorophenyl)methyl]-, reflecting different approaches to describing the same molecular structure.
The Chemical Abstracts Service has assigned registry number 72915-12-9 to the free base form of the compound, while the more commonly utilized hydrochloride salt bears the registry number 57981-02-9. These distinct registry numbers reflect the different chemical and physical properties exhibited by the two forms, with the hydrochloride salt demonstrating enhanced stability and solubility characteristics that make it more suitable for practical analytical applications.
| Structural Parameter | Free Base | Hydrochloride Salt |
|---|---|---|
| Chemical Abstracts Service Registry Number | 72915-12-9 | 57981-02-9 |
| Molecular Formula | C₇H₄F₅NO | C₇H₅ClF₅NO |
| Molecular Weight | 213.10 g/mol | 249.57 g/mol |
| Melting Point | Not reported | 227°C (sublimes) |
| Water Solubility | Limited | 50 mg/mL |
| Physical State | Solid | White powder/crystal |
The pentafluorobenzyl moiety represents the most distinctive structural feature of this compound, with the five fluorine substituents creating a highly electronegative environment that significantly impacts both the chemical reactivity and analytical properties of the molecule. The electron-withdrawing effect of these fluorine atoms increases the electrophilicity of the methylene carbon, facilitating nucleophilic attack by carbonyl oxygen atoms during oxime formation. Additionally, the high electronegativity of fluorine atoms provides exceptional electron-capture detection capabilities, making derivatives particularly suitable for sensitive analytical determinations.
The hydroxylamine functional group, represented by the -ONH₂ moiety, serves as the reactive center for derivatization reactions. This group exhibits nucleophilic character through the nitrogen atom, which can attack the electrophilic carbon center of aldehydes and ketones to form stable C=N bonds in the resulting oxime products. The oxygen atom linking the hydroxylamine group to the pentafluorobenzyl moiety provides the necessary flexibility for the molecule to adopt favorable conformations during derivatization reactions while maintaining the structural integrity required for stable derivative formation.
Computational studies have revealed that the molecule adopts a relatively planar conformation in its ground state, with the pentafluorobenzyl ring and the hydroxylamine group positioned to minimize steric interactions while maximizing electronic stabilization through fluorine-hydrogen interactions. This optimal molecular geometry contributes to the high reactivity observed in derivatization reactions and the stability of the resulting oxime products.
Historical Development as a Derivatization Reagent
The historical development of this compound as a derivatization reagent emerged from the critical need to overcome analytical limitations associated with existing carbonyl derivatization methodologies in the late 20th century. Early approaches to carbonyl analysis relied primarily on 2,4-dinitrophenylhydrazine, which formed hydrazone derivatives suitable for high-performance liquid chromatography analysis but suffered from thermal instability that precluded gas chromatographic applications.
The initial synthesis and characterization of this compound was reported in pharmaceutical research contexts, where the compound was first utilized for the derivatization of steroid ketones to facilitate their analysis by electron-capture gas chromatography. The synthetic approach involved the reaction of 2,3,4,5,6-pentafluorobenzyl bromide with N-hydroxyphthalimide, followed by hydrazinolysis and treatment with hydrogen chloride to yield the stable hydrochloride salt form.
Early applications demonstrated the superior performance characteristics of this reagent compared to existing alternatives. Research conducted in the 1970s established that derivatization reactions with this compound proceeded rapidly under mild aqueous conditions, typically reaching completion within seconds to minutes at room temperature. This represented a significant improvement over alternative derivatization protocols that required elevated temperatures, organic solvents, or extended reaction times.
The compound's development as a general-purpose derivatization reagent for carbonyl analysis accelerated in the 1990s and 2000s as analytical chemists recognized its potential for trace-level determinations in complex matrices. Pioneering work demonstrated that the fluorinated oxime derivatives exhibited exceptional thermal stability, remaining intact at the high temperatures required for gas chromatographic analysis while providing enhanced sensitivity through electron-capture detection.
| Development Milestone | Year | Application | Significance |
|---|---|---|---|
| Initial Synthesis | 1970s | Steroid Analysis | First demonstration of synthetic feasibility |
| Carbonyl Derivatization | 1980s | General Analytical Chemistry | Expansion beyond steroid applications |
| Biomarker Analysis | 1990s | Clinical Chemistry | Application to disease biomarkers |
| Environmental Analysis | 2000s | Environmental Chemistry | Trace pollutant determination |
| Automated Methods | 2010s | High-throughput Analysis | Integration with automated systems |
The evolution of analytical methodologies incorporating this compound has been marked by continuous improvements in sensitivity, selectivity, and automation. Modern applications have expanded to include the analysis of acetone, hexanal, and heptanal as disease biomarkers in human blood, where detection limits in the nanomolar range have been achieved. These applications have demonstrated the compound's versatility across diverse analytical challenges, from environmental monitoring of aldehyde pollutants to clinical diagnostics for cancer and diabetes.
Recent developments have focused on the integration of this compound derivatization with advanced sample preparation techniques, including solid-phase microextraction and single-drop microextraction methodologies. These approaches have further enhanced the analytical capabilities of the reagent by combining derivatization with sample concentration and cleanup procedures, enabling the determination of carbonyl compounds at unprecedented sensitivity levels in complex biological and environmental matrices.
The compound's development trajectory illustrates the evolution from a specialized reagent for steroid analysis to a versatile tool for comprehensive carbonyl determination across multiple analytical disciplines. Current research continues to explore new applications and methodological improvements, ensuring that this compound remains at the forefront of analytical derivatization chemistry.
Properties
IUPAC Name |
O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10/h1,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOISMTPJFYEVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276254 | |
| Record name | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72915-12-9 | |
| Record name | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phthalimide Hydrazinolysis Method
The most widely documented synthesis of PFBHA·HCl involves a two-step process starting with 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) and N-hydroxyphthalimide (NHPI).
Step 1: Formation of N-(2,3,4,5,6-Pentafluorobenzyloxy)phthalimide
PFBBr reacts with NHPI in a nucleophilic substitution under basic conditions. Typical conditions include:
-
Solvent: Anhydrous dimethylformamide (DMF) or acetonitrile
-
Base: Triethylamine (TEA) or potassium carbonate
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Molar ratio: 1:1 (PFBBr:NHPI)
The reaction proceeds via an SN2 mechanism, yielding N-(2,3,4,5,6-pentafluorobenzyloxy)phthalimide as a crystalline intermediate.
Step 2: Hydrazinolysis to PFBHA·HCl
The phthalimide intermediate undergoes hydrazinolysis with hydrazine hydrate (N2H4·H2O) in ethanol or methanol, cleaving the phthaloyl protecting group. Subsequent acidification with hydrochloric acid precipitates PFBHA·HCl.
-
Reaction time: 2–4 hours at reflux (78°C for ethanol)
Key Data:
Alternative Synthetic Pathways
While the phthalimide route dominates literature, two less common methods have been reported:
Direct Alkylation of Hydroxylamine
Hydroxylamine hydrochloride reacts with PFBBr in aqueous alkaline media. However, competing elimination and over-alkylation reduce yields (<50%), making this method impractical for large-scale production.
Solid-Phase Synthesis
A patent-pending method immobilizes NHPI on resin beads, enabling continuous-flow synthesis. While this approach reduces purification steps, scalability remains unproven.
Optimization and Challenges
Reaction Condition Tuning
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Base selection: Potassium carbonate minimizes side reactions compared to TEA, improving yield to 85%.
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Solvent effects: Acetonitrile increases reaction rate but requires strict anhydrous conditions to prevent PFBBr hydrolysis.
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Acidification protocol: Gradual HCl addition during hydrazinolysis prevents localized overheating, preserving product stability.
Impurity Profiling
Common impurities include:
-
Phthalhydrazide byproducts: Eliminated by recrystallization in ethanol.
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Moisture sensitivity: PFBHA·HCl degrades above 15°C, necessitating storage at 2–8°C.
Industrial-Scale Production
Process Economics
TCI Chemicals’ pricing reflects synthesis complexity:
Bulk pricing (≥100 g) reduces costs by 30–40% through solvent recycling and automated crystallization.
Regulatory Compliance
-
GHS Classification: H315 (skin irritation), H319 (eye irritation).
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Handling protocols: PPE including nitrile gloves and eye protection is mandatory during synthesis.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
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HPLC: C18 column, acetonitrile/water (70:30), retention time = 6.2 min.
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Titrimetry: Non-aqueous titration with 0.1M HClO4 confirms >98% purity.
Applications in Derivatization Chemistry
PFBHA·HCl’s utility stems from its electrophilic pentafluorobenzyl group, which enhances electron-capture detection sensitivity. Notable applications include:
Chemical Reactions Analysis
Types of Reactions: o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine primarily undergoes derivatization reactions with carbonyl compounds, forming oximes. This reaction is crucial for the detection and analysis of aldehydes and ketones .
Common Reagents and Conditions:
Reagents: Carbonyl compounds (aldehydes, ketones), this compound, organic solvents (methanol, ethanol), bases (sodium hydroxide).
Major Products: The primary products of these reactions are oximes, which are more stable and easier to analyze than the original carbonyl compounds .
Scientific Research Applications
Synthetic Chemistry
Overview : O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine serves as a critical reagent in organic synthesis. It is primarily used for the formation of amines and hydroxylamines.
Applications :
- Formation of Oximes : The compound is widely employed to convert carbonyl compounds into their corresponding oximes, which are essential intermediates in organic synthesis.
- Reactivity : Due to its pentafluorobenzyl group, it exhibits enhanced reactivity compared to traditional hydroxylamines.
Case Study :
- In a study focused on the derivatization of keto-steroids for gas chromatography analysis, this compound was successfully utilized to prepare oximes that improved detection sensitivity and specificity in complex biological matrices .
Analytical Chemistry
Overview : The compound is integral in analytical techniques for detecting and quantifying carbonyl-containing compounds.
Applications :
- Gas Chromatography (GC) : It is used as a derivatization reagent to enhance the volatility and detectability of carbonyls.
- Mass Spectrometry (MS) : The oxime derivatives formed can be analyzed using mass spectrometry for precise quantification.
Data Table :
| Analytical Method | Application | Detection Limit |
|---|---|---|
| Gas Chromatography | Detection of aldehydes and ketones | 100 ng/mL |
| Mass Spectrometry | Quantification of carbonyl compounds | 70-250 ng/mL |
Drug Development
Overview : this compound plays a significant role in modifying drug molecules to enhance their efficacy and stability.
Applications :
- Modification of Drug Candidates : The compound's ability to form stable derivatives makes it useful in optimizing pharmacokinetic properties of drug candidates.
- Stability Studies : It aids in understanding the degradation pathways of pharmaceuticals under various conditions.
Material Science
Overview : In material science, this compound is utilized to develop advanced materials with specific functionalities.
Applications :
- Coatings and Polymers : It contributes to the synthesis of coatings that require specific chemical functionalities for enhanced performance.
- Fluorinated Materials : The incorporation of fluorine enhances chemical resistance and thermal stability.
Environmental Chemistry
Overview : The compound is instrumental in studying environmental pollutants and their degradation mechanisms.
Applications :
- Detection of Environmental Pollutants : It aids in the analysis of hazardous substances through derivatization techniques that improve detection limits.
- Degradation Studies : Researchers use it to understand the behavior and breakdown products of environmental contaminants.
Mechanism of Action
The mechanism by which o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine exerts its effects involves the formation of a stable oxime derivative with carbonyl compounds. This reaction enhances the stability and detectability of the carbonyl compounds, facilitating their analysis by chromatographic and spectrometric methods .
Comparison with Similar Compounds
Key Properties :
- Physical State : White crystalline solid, melting point 227°C (sublimation) .
- Solubility: Highly soluble in water (50 mg/mL) and ethanol .
- Structure : Features a pentafluorobenzyl group, which improves electron-capture detection (ECD) sensitivity due to the electronegativity of fluorine atoms .
Applications :
PFBHA is utilized in diverse matrices, including environmental (air, water), biological (blood, urine), and food samples (honey, alcoholic beverages). It enables precise quantification of compounds like methylglyoxal (MGO), dihydroxyacetone (DHA), and 5-hydroxymethylfurfural (5-HMF) in honey , as well as reactive carbonyls in plant extracts and atmospheric pollutants .
PFBHA is one of several reagents used for carbonyl derivatization. Below is a detailed comparison with key alternatives:
2,4-Dinitrophenylhydrazine (DNPH)
- Derivative Type : Forms hydrazones via Schiff base reaction.
- Detection Methods : HPLC-UV (hydrazones absorb at 360–400 nm) or GC .
- Applications : Common in air quality monitoring (e.g., formaldehyde analysis) .
- Limitations :
Cysteamine (2-Mercaptoethylamine)
- Derivative Type : Forms thiazolidines or thiazolines with carbonyls .
- Detection Methods : LC-MS or GC-MS.
- Sensitivity : Moderate; thiazolines are stable but require specific pH conditions .
- Applications : Used for DHA analysis in cosmetics and pharmaceuticals .
- Limitations :
O-(Pentafluorophenyl)methylhydroxylamine (Analog of PFBHA)
- Derivative Type : Forms oximes but lacks the benzyl linker present in PFBHA.
- Detection Methods : GC-ECD.
- Sensitivity : High, but slightly lower than PFBHA due to reduced solubility and steric effects .
- Applications : Similar to PFBHA but less frequently reported in recent literature .
Table 1: Comparative Overview of Carbonyl Derivatization Reagents
Research Findings Highlighting PFBHA Advantages
Enhanced Sensitivity : PFBHA derivatives exhibit superior sensitivity in GC-ECD and GC-MS due to the electron-withdrawing pentafluorobenzyl group, enabling detection at parts-per-billion (ppb) levels .
Broad Applicability : PFBHA successfully derivatizes >41 carbonyl compounds in beer analysis, outperforming DNPH in recovery rates (85–110% vs. 70–90%) .
Stability : PFBHA oximes are stable for weeks under refrigeration, whereas DNPH hydrazones degrade within days .
Complex Matrices: PFBHA enables simultaneous analysis of MGO, DHA, and 5-HMF in honey with R² = 0.999 accuracy , a feat challenging for non-fluorinated reagents.
Limitations of PFBHA
Biological Activity
o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a synthetic compound known for its utility in analytical chemistry, particularly in the derivatization of carbonyl compounds. Its biological activity has garnered attention due to its potential implications in various biochemical processes and environmental interactions. This article explores the biological activity of PFBHA, focusing on its mechanisms of action, applications in biochemistry, and relevant case studies.
PFBHA is characterized by its pentafluorobenzyl group, which enhances its reactivity and solubility. The compound's structure can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 201.1 g/mol
Mechanisms of Biological Activity
PFBHA exhibits several biological activities primarily through its interactions with aldehydes and ketones. These interactions are crucial for detoxifying harmful compounds in biological systems.
- Aldehyde Derivatization : PFBHA is widely used to form stable oxime derivatives from aldehydes and ketones, facilitating their detection and quantification in various matrices such as biological fluids and environmental samples . This property is particularly useful in assessing aldehyde toxicity and metabolism.
- Redox Activity : Hydroxylamines like PFBHA can act as reducing agents. They are involved in redox reactions that may influence metabolic pathways by modulating the levels of reactive oxygen species (ROS) and other metabolites .
- Inhibition of Enzymatic Activity : Some studies suggest that PFBHA can inhibit specific enzymatic activities related to nitrogen metabolism. For instance, it has been shown to affect the activity of ammonia-oxidizing bacteria (AOB), indicating a potential role in microbial ecology .
1. Aldehyde Detection
A study validated the use of PFBHA for determining formaldehyde and other aldehydes in water samples post-ozonation. The synthesis of PFBHA oxime derivatives showed yields exceeding 80%, demonstrating its effectiveness as a derivatization agent .
| Aldehyde | Detection Method | Yield (%) |
|---|---|---|
| Formaldehyde | GC-MS | 85 |
| Acetaldehyde | LC-UV | 82 |
| Glyoxal | GC-ECD | 80 |
2. Impact on Nitrosomonas europaea
Research involving Nitrosomonas europaea indicated that hydroxylamine addition could benefit ammonia oxidation beyond mere monochloramine removal. This suggests that PFBHA may enhance microbial activity under specific conditions .
3. Hydroxylamine as an Antioxidant
PFBHA's redox properties have led to investigations into its antioxidant capabilities. Hydroxylamines are known to scavenge free radicals, potentially mitigating oxidative stress in biological systems .
Applications in Analytical Chemistry
PFBHA's role extends beyond biological activity; it is extensively utilized in analytical methodologies:
- Derivatization Agent : Used for the derivatization of carbonyl compounds to enhance detection limits in gas chromatography (GC) and liquid chromatography (LC).
- Environmental Monitoring : Applied in assessing pollutants through the detection of carbonyls in environmental samples.
Q & A
Q. What are the key physicochemical properties of o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride relevant to experimental handling?
Answer: The compound’s properties critical for experimental design include:
These properties guide preparation (e.g., dissolution in water or acetonitrile) and storage protocols to maintain reactivity and avoid degradation .
Q. How is this compound hydrochloride used in carbonyl compound derivatization for GC-MS analysis?
Answer: The reagent reacts with carbonyl groups (aldehydes, ketones) to form stable oxime derivatives, enhancing volatility and detection sensitivity in GC-MS. A typical protocol involves:
Dissolving the compound in water or acetonitrile (e.g., 50 mg/mL) .
Adding 10–100 mM PFBHA to the sample and incubating at 60°C for 60 minutes to ensure complete derivatization .
Extracting derivatives using solid-phase microextraction (SPME) or C18 cartridges for analysis .
This method is critical for detecting low-abundance carbonyls in environmental, food, and biological matrices .
Q. What are the primary safety considerations when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Gloves, eye protection, and lab coats are mandatory due to skin/eye irritation risks .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- Waste Disposal: Follow institutional guidelines for halogenated waste due to its pentafluorobenzyl group .
Advanced Research Questions
Q. How can derivatization efficiency be optimized for trace-level carbonyl detection in complex matrices?
Answer: Key factors include:
- Reagent Concentration: Higher PFBHA concentrations (e.g., 100 mM) improve derivatization yield for low-abundance targets .
- Incubation Time/Temperature: Extended heating (60–90 minutes at 60°C) ensures reaction completion .
- Matrix Cleanup: Use SPE cartridges (e.g., C18) to remove interfering compounds before derivatization .
- Internal Standards: Spiking deuterated analogs (e.g., PFBHA-α,α-d₂) corrects for recovery variability .
For environmental air samples, PFBHA-coated cartridges enable in-field derivatization with detection limits as low as 2 ppbv .
Q. What methodological challenges arise when validating PFBHA-based assays for simultaneous quantification of multiple carbonyls?
Answer: Critical validation steps include:
- Cross-Reactivity Testing: Ensure PFBHA does not react with non-target functional groups (e.g., esters) .
- Calibration Curves: Use structurally similar carbonyl standards to account for derivatization efficiency variations .
- Recovery Studies: Spike samples with known carbonyl concentrations to validate extraction and derivatization efficiency (e.g., 97.5–102.5% recovery for aldehydes) .
In honey analysis, this approach enabled simultaneous quantification of dihydroxyacetone, methylglyoxal, and 5-HMF with <5% RSD .
Q. How does PFBHA compare to other derivatization agents (e.g., DNPH) in carbonyl analysis?
Answer:
| Parameter | PFBHA | DNPH |
|---|---|---|
| Detection Sensitivity | Enhanced via electron-capture MS detection | Moderate (UV detection) |
| Derivative Stability | High (stable for GC-MS analysis) | Prone to hydrolysis in acidic conditions |
| Matrix Compatibility | Broad (food, environmental, biological) | Limited by DNPH solubility |
| Workflow Complexity | Requires heating/SPME | Simpler (room-temperature reaction) |
PFBHA is superior for trace analysis in complex matrices due to its fluorinated group enhancing MS sensitivity .
Q. What strategies improve throughput in PFBHA-based derivatization workflows?
Answer:
- Automated SPME: On-fiber derivatization coupled with robotic samplers reduces manual steps .
- High-Throughput LC-MS: Use ultra-HPLC systems to shorten run times while maintaining resolution .
- Microscale Derivatization: Reduce reaction volumes (e.g., 10 µL PFBHA in 96-well plates) for high-throughput screening .
Q. How does PFBHA derivatization enhance the analysis of oxidized terpenes in atmospheric chemistry?
Answer: PFBHA reacts with terpene oxidation products (e.g., pinonaldehyde, nopinone) to form oximes detectable at ppbv levels. For example:
Air samples (50 L) are passed through PFBHA-coated C18 cartridges .
Derivatives are analyzed via GC-MS with electron ionization (EI), achieving structural confirmation via characteristic fragment ions (e.g., m/z 181 for pentafluorobenzyl group) .
This method is critical for studying biogenic volatile organic compound (BVOC) oxidation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
